(2-((Difluoromethyl)sulfonyl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of this compound might involve difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C(sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formulaC18H19F2N3O4S
. Unfortunately, the specific structural details or 3D conformation are not provided in the available resources. Chemical Reactions Analysis
The chemical reactions involving this compound could include difluoromethylation processes . These processes are based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N, or S . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Scientific Research Applications
- Introduction : Fluoroalkenes have long fascinated synthetic chemists due to their unique properties and diverse applications . The gem-difluoroolefination of carbonyl compounds is particularly attractive, considering cost-effective starting materials.
- Applications : Widely employed for synthesizing alkenes from carbonyl compounds, 2-PySO2CF2H finds broad utility in related synthetic methodologies .
Gem-Difluoroolefination Reagent
Safety and Hazards
The specific safety and hazard information for this compound is not provided in the available resources. It’s important to note that this compound is not intended for human or veterinary use and is usually available for research use.
Future Directions
properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S/c1-11-9-12(2)22-18(21-11)27-13-7-8-23(10-13)16(24)14-5-3-4-6-15(14)28(25,26)17(19)20/h3-6,9,13,17H,7-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVBMPOXGJWKKCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)sulfonyl)phenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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